molecular formula C18H14O5 B11535145 phenyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate

phenyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate

Cat. No.: B11535145
M. Wt: 310.3 g/mol
InChI Key: ZIXGSGVSFUYVQC-UHFFFAOYSA-N
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Description

Phenyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of benzopyrone compounds known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticoagulant properties . The compound’s structure features a phenyl group attached to an acetate moiety, which is further linked to a 4-methyl-2-oxo-2H-chromen-7-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate typically involves the esterification of 4-methyl-2-oxo-2H-chromen-7-yl acetic acid with phenol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions . The general reaction scheme is as follows:

    Esterification: 4-methyl-2-oxo-2H-chromen-7-yl acetic acid reacts with phenol in the presence of sulfuric acid to form phenyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate.

    Purification: The crude product is purified by recrystallization from an appropriate solvent, such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include:

    Batch or continuous flow reactors: for the esterification reaction.

    Automated purification systems: to ensure high purity of the final product.

    Quality control measures: such as HPLC and NMR spectroscopy to verify the compound’s structure and purity.

Chemical Reactions Analysis

Types of Reactions

Phenyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Mechanism of Action

The biological effects of phenyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate are primarily due to its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate is unique due to its specific ester linkage, which imparts distinct chemical and biological properties compared to other coumarin derivatives. Its phenyl group enhances its lipophilicity, potentially improving its bioavailability and efficacy in biological systems.

Properties

Molecular Formula

C18H14O5

Molecular Weight

310.3 g/mol

IUPAC Name

phenyl 2-(4-methyl-2-oxochromen-7-yl)oxyacetate

InChI

InChI=1S/C18H14O5/c1-12-9-17(19)23-16-10-14(7-8-15(12)16)21-11-18(20)22-13-5-3-2-4-6-13/h2-10H,11H2,1H3

InChI Key

ZIXGSGVSFUYVQC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)OC3=CC=CC=C3

Origin of Product

United States

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